
5-Bromo-3-iodo-1-tosyl-1H-indole
Overview
Description
5-Bromo-3-iodo-1-tosyl-1H-indole is a synthetic organic compound with the molecular formula C15H11BrINO2S. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. The compound is characterized by the presence of bromine, iodine, and a tosyl group attached to the indole core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 5-Bromo-3-iodo-1-tosyl-1H-indole typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the bromination and iodination of 1-tosyl-1H-indole. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable solvents and catalysts. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5-Bromo-3-iodo-1-tosyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form complex molecules.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products
Scientific Research Applications
5-Bromo-3-iodo-1-tosyl-1H-indole is used extensively in scientific research due to its versatility:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to natural indole derivatives.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug development.
Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-1-tosyl-1H-indole involves its interaction with molecular targets in biological systems. The indole core allows it to bind to various receptors and enzymes, influencing biological pathways. The presence of bromine and iodine atoms can enhance its binding affinity and specificity, making it a potent compound for research in medicinal chemistry .
Comparison with Similar Compounds
5-Bromo-3-iodo-1-tosyl-1H-indole can be compared with other indole derivatives such as:
5-Bromo-1H-indole: Lacks the iodine and tosyl groups, making it less versatile in certain reactions.
3-Iodo-1H-indole: Lacks the bromine and tosyl groups, limiting its applications in coupling reactions.
1-Tosyl-1H-indole: Lacks the halogen atoms, reducing its reactivity in substitution reactions.
The unique combination of bromine, iodine, and tosyl groups in this compound enhances its reactivity and makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-bromo-3-iodo-1-(4-methylphenyl)sulfonylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrINO2S/c1-10-2-5-12(6-3-10)21(19,20)18-9-14(17)13-8-11(16)4-7-15(13)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESGNBKPTQOFOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrINO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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